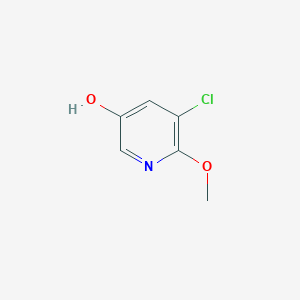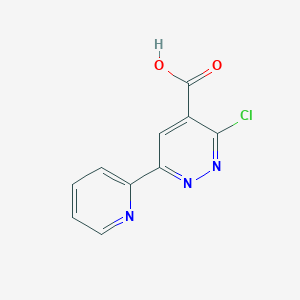
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
描述
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C9H6ClN3O2 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring
作用机制
Mode of Action
Related compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions
Biochemical Pathways
Compounds with similar structures have been found to inhibit mitochondrial complex i, affecting the electron transport chain . This could potentially lead to downstream effects such as the disruption of ATP production and cellular respiration, but more research is needed to confirm this.
Result of Action
Similar compounds have shown antiviral, anti-inflammatory, and anticancer activities
生化分析
Biochemical Properties
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyridazine ring in this compound can engage in π-π stacking interactions and hydrogen bonding with target biomolecules . These interactions can modulate the activity of enzymes such as tyrosine kinases and monoamine oxidases, potentially leading to therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, its interaction with monoamine oxidases can impact neurotransmitter levels, thereby influencing neuronal function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyridazine ring can form hydrogen bonds and engage in π-π stacking with target proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of cellular pathways, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is essential for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and alter metabolite levels, impacting overall cellular function. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a role in its localization and accumulation . The compound’s distribution can affect its efficacy and toxicity, highlighting the importance of understanding its transport dynamics for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 2-chloropyridine with appropriate reagents to form the pyridazine ring, followed by further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the chemical reactions.
化学反应分析
Types of Reactions: 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridazine ring to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or other derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution reactions often involve nucleophilic substitution with various reagents depending on the desired functional group.
Major Products Formed:
Oxidation can yield pyridazine derivatives with higher oxidation states.
Reduction can produce alcohols, aldehydes, or other reduced forms of the carboxylic acid.
Substitution reactions can result in a variety of functionalized pyridazine derivatives.
科学研究应用
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
3-Bromo-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
3-Fluoro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
3-Iodo-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
Uniqueness: 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid is unique due to its specific halogen (chlorine) substitution, which can influence its reactivity and biological activity compared to other halogenated analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-chloro-6-pyridin-2-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-6(10(15)16)5-8(13-14-9)7-3-1-2-4-12-7/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYYRXYOGPMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


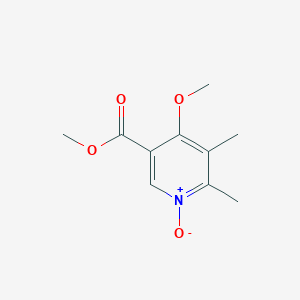
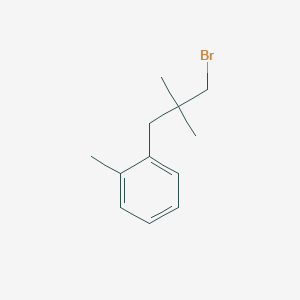
![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)


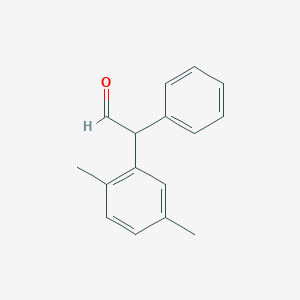

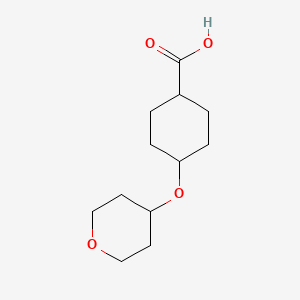
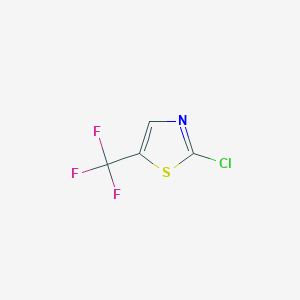
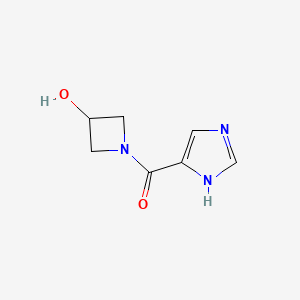
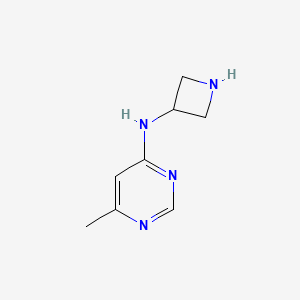
![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
